molecular formula C29H27ClN4O2S B11286165 2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-chloro-4-methylphenyl)acetamide

2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B11286165
M. Wt: 531.1 g/mol
InChI Key: ZDBUKUZWTGWBBW-UHFFFAOYSA-N
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Description

2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound featuring a pyrazole and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the cyclization of a hydrazine derivative with a diketone, such as 1,3-diphenyl-1,3-propanedione, under acidic or basic conditions.

    Thiazole Ring Formation: The pyrazole intermediate is then reacted with a thioamide or a thiourea derivative to form the thiazole ring. This step often requires a dehydrating agent like phosphorus oxychloride (POCl3).

    Acetamide Formation: The final step involves the acylation of the thiazole-pyrazole intermediate with an acyl chloride, such as 3-chloro-4-methylphenylacetyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-chloro-4-methylphenyl)acetamide is not fully understood but may involve:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-methylphenyl)acetamide
  • **2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-chlorophenyl)acetamide

Uniqueness

The presence of both the pyrazole and thiazole rings, along with the specific substitution pattern, gives 2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-chloro-4-methylphenyl)acetamide unique properties that may enhance its biological activity and specificity compared to similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C29H27ClN4O2S

Molecular Weight

531.1 g/mol

IUPAC Name

2-[2-[3,5-bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C29H27ClN4O2S/c1-17-4-9-20(10-5-17)24-15-25(21-11-6-18(2)7-12-21)34(33-24)29-32-28(36)26(37-29)16-27(35)31-22-13-8-19(3)23(30)14-22/h4-14,25-26H,15-16H2,1-3H3,(H,31,35)

InChI Key

ZDBUKUZWTGWBBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C3=NC(=O)C(S3)CC(=O)NC4=CC(=C(C=C4)C)Cl)C5=CC=C(C=C5)C

Origin of Product

United States

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